molecular formula C8H8N2O2 B1343809 2-(2-Hydroxyethoxy)isonicotinonitrile

2-(2-Hydroxyethoxy)isonicotinonitrile

Cat. No.: B1343809
M. Wt: 164.16 g/mol
InChI Key: ALDKBSBNDLGABI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydroxyethoxy)isonicotinonitrile is a heterocyclic compound featuring an isonicotinonitrile core substituted with a 2-hydroxyethoxy group at the 2-position of the pyridine ring. The hydroxyethoxy group introduces hydrogen-bonding capabilities, distinguishing it from simpler alkyl or aryl-substituted isonicotinonitrile derivatives.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

2-(2-hydroxyethoxy)pyridine-4-carbonitrile

InChI

InChI=1S/C8H8N2O2/c9-6-7-1-2-10-8(5-7)12-4-3-11/h1-2,5,11H,3-4H2

InChI Key

ALDKBSBNDLGABI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C#N)OCCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(2-Hydroxyethoxy)isonicotinonitrile with structurally related isonicotinonitrile derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Applications/Research Findings
This compound 2-Hydroxyethoxy Not provided Not provided Polar due to hydroxyl group; potential for hydrogen bonding. Limited direct data; inferred utility as a hydrophilic intermediate in drug synthesis.
2-Methoxyisonicotinonitrile 2-Methoxy C₈H₆N₂O ~150.15 g/mol Moderate polarity; lipophilic compared to hydroxyethoxy analogs. Used in cross-coupling reactions for heterocyclic frameworks .
2-[Ethyl(phenyl)amino]isonicotinonitrile 2-Ethyl(phenyl)amino C₁₄H₁₃N₃ 223.27 g/mol Bulky substituent; electron-rich due to amino group. Explored as a ligand or intermediate in organometallic catalysis .
2-Methoxyisonicotinic Acid 2-Methoxy, carboxylic acid C₈H₇NO₃ ~165.15 g/mol High polarity; acidic proton. Pharmaceutical intermediate (e.g., antitubercular agents) .

Key Comparative Insights:

Substituent Effects on Polarity: The 2-hydroxyethoxy group enhances water solubility compared to the 2-methoxy analog due to its hydroxyl group . 2-[Ethyl(phenyl)amino] introduces steric hindrance and electron-donating properties, reducing reactivity in nucleophilic substitutions compared to the hydroxyethoxy derivative .

Reactivity in Synthesis :

  • Methoxy and hydroxyethoxy substituents stabilize the pyridine ring via electron-donating effects, but the hydroxyethoxy group may participate in side reactions (e.g., ether cleavage under acidic conditions).
  • The nitrile group in all analogs enables functional group transformations (e.g., reduction to amines or conversion to tetrazoles) .

Potential Applications: 2-Methoxyisonicotinonitrile is documented in cross-coupling reactions, suggesting that the hydroxyethoxy variant could similarly serve in Suzuki-Miyaura or Buchwald-Hartwig reactions . The hydroxyethoxy moiety may improve bioavailability in drug candidates, analogous to hydroxyethyl groups in approved pharmaceuticals (e.g., β-blockers) .

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